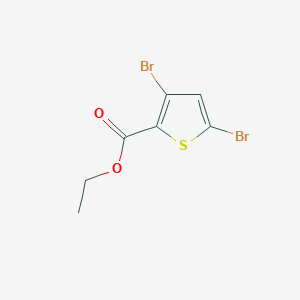

Ethyl 3,5-dibromothiophene-2-carboxylate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 3,5-dibromothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O2S/c1-2-11-7(10)6-4(8)3-5(9)12-6/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQHUIACPXDUIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10524868 | |

| Record name | Ethyl 3,5-dibromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62224-22-0 | |

| Record name | Ethyl 3,5-dibromothiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10524868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ethyl 3,5-Dibromothiophene-2-Carboxylate: Structural Dynamics, Regioselective Reactivity, and Applications in PPAR Agonist Synthesis

Executive Summary

In advanced medicinal chemistry and rational drug design, polyhalogenated heterocycles serve as indispensable scaffolds for building complex pharmacophores. Ethyl 3,5-dibromothiophene-2-carboxylate is a highly specialized building block characterized by its unique electronic asymmetry and steric environment. As a Senior Application Scientist, I have structured this technical guide to decode the physical properties, mechanistic reactivity, and protocol standards associated with this compound. Specifically, we will explore how its regioselective reactivity is harnessed in palladium-catalyzed cross-coupling reactions to synthesize Peroxisome Proliferator-Activated Receptor (PPAR) β/δ agonists.

Chemical Structure and Physical Properties

The utility of ethyl 3,5-dibromothiophene-2-carboxylate stems from the precise spatial arrangement of its functional groups. The thiophene core is an electron-rich aromatic system; however, the introduction of an ethyl ester at the C2 position acts as a strong electron-withdrawing group (EWG). This modification significantly polarizes the ring, altering the electron density and bond dissociation energies of the bromines at the C3 and C5 positions[1].

To ensure reproducibility in analytical and synthetic workflows, the core quantitative data for this compound is summarized below:

| Property | Value |

| Chemical Name | Ethyl 3,5-dibromothiophene-2-carboxylate |

| CAS Number | 62224-22-0[2] |

| Molecular Formula | C7H6Br2O2S[1] |

| Molecular Weight | 313.99 g/mol [1] |

| SMILES | O=C(C1=C(Br)C=C(Br)S1)OCC[1] |

| InChI Key | CYQHUIACPXDUIL-UHFFFAOYSA-N[3] |

| Appearance | Solid / Slightly yellow solid |

| Purity Standard | Typically ≥97%[3] |

Mechanistic Insights: Regioselective Reactivity

When deploying dihalogenated heterocycles in cross-coupling reactions (such as the Suzuki-Miyaura coupling), controlling site-selectivity is the primary challenge. Ethyl 3,5-dibromothiophene-2-carboxylate exhibits remarkable regioselectivity, reacting almost exclusively at the C5 position during the initial coupling phase[4].

The Causality of Site-Selectivity:

-

Electronic Activation: The C2-ester group exerts a strong inductive and resonance-withdrawing effect across the conjugated thiophene system. This effect is most pronounced at the C5 position, making the C5-Br bond highly polarized and electronically susceptible to oxidative addition by an electron-rich Pd(0) catalyst[4].

-

Steric Hindrance: While the C3 position is also electron-deficient, it is situated immediately adjacent to the bulky ethyl ester group at C2. This creates severe steric repulsion, physically blocking the bulky Pd(PPh3)4 catalyst from coordinating and inserting into the C3-Br bond.

Figure 1: Mechanistic pathway of regioselective Pd-catalyzed Suzuki coupling at the C5 position.

Experimental Workflow: Site-Selective Suzuki-Miyaura Coupling

To harness the regioselectivity described above, the following protocol outlines the synthesis of a C5-arylated intermediate (e.g., coupling with 4-bromotrifluoromethylbenzene)[5].

Step-by-Step Methodology

-

Boronate Preparation: In a dry flask under inert atmosphere, treat 4-bromotrifluoromethylbenzene (0.19 mmol) in anhydrous THF (1 mL) with n-BuLi (0.21 mmol, 1.75 M in hexane) at low temperature. Subsequently, add B(OMe)3 (0.21 mmol) to generate the active arylboronate[5].

-

Catalyst and Substrate Assembly: To the reaction vessel, add ethyl 3,5-dibromothiophene-2-carboxylate (0.16 mmol)[5]. Introduce Pd(PPh3)4 (0.009 mmol, ~5 mol%) as the catalyst[5].

-

Biphasic Solvent & Base Addition: Add toluene (1.5 mL) followed by an aqueous solution of K2CO3 (0.11 mL, 3 M in H2O, 0.33 mmol)[5].

-

Thermal Activation: Heat the biphasic mixture to 70 °C and stir vigorously for 24 hours[5].

-

Purification: Quench the reaction, extract the organic layer, and purify via silica gel chromatography (SiO2, 98:2 hexane/AcOEt) to yield the slightly yellow solid product (approx. 90% yield)[5].

Causality Behind Experimental Choices

-

Biphasic System (Toluene/H2O): Toluene effectively solvates the organic substrates and the Pd catalyst, while water dissolves the K2CO3. This biphasic interface ensures continuous availability of the base for the transmetalation step without precipitating inorganic salts that could coat and deactivate the catalyst.

-

Pd(PPh3)4 Catalyst: The bulky triphenylphosphine ligands stabilize the Pd(0) species. This bulkiness is deliberately chosen to maximize the steric clash at the C3 position, thereby enforcing strict C5 regioselectivity.

In-Process Validation (Self-Validating System)

This protocol operates as a self-validating thermodynamic system. The steric bulk of the C2-ethyl ester provides an exceptionally robust kinetic barrier. Analytical validation via TLC (98:2 hexane/AcOEt) will show the clean conversion of the starting material into a single new spot. Remarkably, empirical studies confirm that even if the thermal control drifts up to 90 °C, there is no evidence of oxidative addition at the C3 position[4][5]. This intrinsic structural safeguard ensures high-fidelity batch-to-batch reproducibility.

Applications in Drug Development: PPARβ/δ Agonists

In the pharmaceutical industry, ethyl 3,5-dibromothiophene-2-carboxylate is a critical precursor in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, specifically targeting the β/δ subtypes[4]. PPARβ/δ receptors are nuclear hormone receptors that regulate metabolic networks, making them prime targets for treating metabolic syndrome, dyslipidemia, and type 2 diabetes.

The thiophene ring acts as a robust, metabolically stable bioisostere for phenyl rings. By sequentially functionalizing the C5 position (via the Suzuki coupling detailed above) and subsequently modifying the C3 position and hydrolyzing the C2-ester into a free carboxylic acid, medicinal chemists can construct the precise tripartite pharmacophore required for PPARβ/δ receptor binding[4].

Figure 2: Sequential functionalization workflow of the thiophene scaffold in PPAR drug development.

References

- Chemsrc - "ethyl 3,5-dibromothiophene-2-carboxylate | CAS#:62224-22-0 | Chemsrc" URL

- BLD Pharm - "62224-22-0|Ethyl 3,5-dibromothiophene-2-carboxylate" URL

- Royal Society of Chemistry (RSC)

- Sigma-Aldrich - "Ethyl 3,5-dibromothiophene-2-carboxylate | 62224-22-0" URL

- Royal Society of Chemistry (RSC) Supplementary Information - "Electronic Supplementary Information: Insights into the Mechanism...

Sources

Technical Whitepaper: 1H and 13C NMR Spectral Characterization of Ethyl 3,5-dibromothiophene-2-carboxylate

Executive Summary

Ethyl 3,5-dibromothiophene-2-carboxylate (CAS: 62224-22-0) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) materials[1]. The presence of two labile bromine atoms on the thiophene core makes it an ideal candidate for site-selective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings)[2].

For drug development professionals and synthetic chemists, precise Nuclear Magnetic Resonance (NMR) characterization of this molecule is not merely a structural confirmation step—it is a critical diagnostic tool for monitoring regioselective functionalization. This whitepaper provides an in-depth analysis of the 1H and 13C NMR spectral data for ethyl 3,5-dibromothiophene-2-carboxylate, elucidating the electronic causality behind its chemical shifts and detailing a self-validating protocol for accurate data acquisition.

Structural & Electronic Dynamics

The regiochemical behavior of ethyl 3,5-dibromothiophene-2-carboxylate is dictated by the competing electronic and steric effects of its substituents.

-

C2 Ester Group: The ethyl carboxylate moiety is strongly electron-withdrawing via resonance, deshielding the thiophene ring while simultaneously imposing significant steric bulk at the adjacent C3 position.

-

C3 and C5 Bromines: Bromine atoms exert a dual effect. Electronegatively, they withdraw electron density via the inductive effect (-I). However, in 13C NMR, their large electron clouds induce a pronounced Heavy-Atom Effect (Diamagnetic Shielding) , which paradoxically shifts the attached carbon signals upfield.

During Palladium-catalyzed cross-coupling, the C5-bromine bond undergoes oxidative addition significantly faster than the C3-bromine bond. This regioselectivity occurs because the C3 position is sterically hindered by the adjacent ester group, and the C5 position is electronically more accessible for the Pd(0) catalyst[3].

Regioselective Pd-catalyzed cross-coupling pathway of the dibrominated thiophene core.

1H NMR Spectral Data & Spin System Analysis

The 1H NMR spectrum of ethyl 3,5-dibromothiophene-2-carboxylate is remarkably clean, consisting of an A3X2 spin system for the ethyl ester and an isolated singlet for the sole thiophene proton.

Quantitative 1H NMR Data Summary (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 1.39 | Triplet (t) | 3H | 7.1 | Ester -CH₃ |

| 4.35 | Quartet (q) | 2H | 7.1 | Ester -CH₂- |

| 7.15 | Singlet (s) | 1H | N/A | Thiophene H4 |

Mechanistic Insights

-

The H4 Singlet (7.15 ppm): The base chemical shift for an unsubstituted thiophene H4 proton is ~7.10 ppm. The meta-ester group exerts a mild deshielding effect (+0.20 ppm), while the ortho-bromines at C3 and C5 exert competing inductive and resonance effects. Because there are no adjacent protons on the ring, H4 appears as a sharp singlet. Tracking the shift of this singlet is the primary method for confirming successful cross-coupling; for instance, replacing the C5 bromine with an aryl group typically deshields H4 further downfield to ~7.35 ppm[3].

-

The Ethyl Spin System: The methylene protons (-CH₂-) are highly deshielded (4.35 ppm) due to the direct attachment to the electronegative ester oxygen. The n+1 rule perfectly dictates the quartet/triplet splitting pattern driven by the 7.1 Hz vicinal coupling.

13C NMR Spectral Data & Heavy-Atom Effects

The 13C NMR spectrum requires careful interpretation due to the lack of Nuclear Overhauser Effect (NOE) enhancement on the quaternary carbons and the extreme shielding caused by the halogens.

Quantitative 13C NMR Data Summary (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality / Electronic Effect |

| 14.2 | Primary (CH₃) | Ester -CH₃ | Standard aliphatic shielding. |

| 61.5 | Secondary (CH₂) | Ester -CH₂- | Deshielded by adjacent ester oxygen. |

| 114.3 | Quaternary (C) | Thiophene C3 | Upfield shift due to Br Heavy-Atom Effect. |

| 114.6 | Quaternary (C) | Thiophene C5 | Upfield shift due to Br Heavy-Atom Effect. |

| 130.3 | Tertiary (CH) | Thiophene C4 | Standard aromatic/heteroaromatic region. |

| 135.6 | Quaternary (C) | Thiophene C2 | Deshielded by the adjacent carbonyl group. |

| 160.5 | Quaternary (C) | Ester C=O | Highly deshielded sp² hybridized carbonyl. |

Mechanistic Insights

The most critical diagnostic feature of this spectrum is the chemical shift of C3 and C5 (~114 ppm) . In an unsubstituted thiophene, these carbons would resonate around 125-127 ppm. The attachment of the massive bromine atoms introduces a diamagnetic shielding effect (the "Heavy-Atom Effect"), pushing these signals significantly upfield. Recognizing this anomaly is vital; novice spectroscopists often misidentify these peaks as alkene impurities rather than halogenated aromatic carbons.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure high-fidelity, reproducible spectral data—especially for the challenging quaternary brominated carbons—the following self-validating methodology must be strictly adhered to.

Step-by-Step Methodology

-

Sample Dissolution: Weigh exactly 15–20 mg of ethyl 3,5-dibromothiophene-2-carboxylate. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Tube Preparation: Transfer the homogenous solution into a high-quality 5 mm NMR tube. Self-Validation Check: Ensure the solvent column height is exactly 4.0 to 4.5 cm. A shorter column introduces magnetic susceptibility artifacts at the liquid-air interface, distorting the magnetic field homogeneity.

-

Tuning and Matching: Insert the sample into the NMR spectrometer. Perform manual or automated tuning and matching for both ¹H and ¹³C nuclei to maximize probe sensitivity and minimize reflected power.

-

Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl₃ (7.26 ppm). Perform gradient shimming (Z, Z2, Z3) until the lock level stabilizes. Self-Validation Check: The baseline of the lock signal should show minimal oscillation.

-

1H NMR Acquisition: Set the spectral width to 12 ppm. Use a 30° flip angle, a relaxation delay (d1) of 1.0 second, and acquire 16 scans.

-

13C NMR Acquisition (Critical Step): Set the spectral width to 250 ppm. Because quaternary carbons attached to heavy halogens (C3, C5) lack attached protons and exhibit exceptionally long T1 relaxation times, increase the relaxation delay (d1) to 2.5–3.0 seconds . Acquire a minimum of 512 scans with continuous ¹H decoupling (WALTZ-16) to ensure the C3 and C5 peaks rise above the noise floor.

Standardized self-validating NMR acquisition workflow for halogenated thiophenes.

References

-

Pereira, R., et al. "Insights into the Mechanism of the Site-Selective Sequential Palladium-Catalyzed Cross-Coupling Reactions of Dibromothiophenes/Dibromothiazoles and Arylboronic Acids." Organic & Biomolecular Chemistry, Royal Society of Chemistry (2013). Available at: [Link]

Sources

Solubility profile of ethyl 3,5-dibromothiophene-2-carboxylate in polar aprotic solvents

Advanced Solubility Profiling of Ethyl 3,5-dibromothiophene-2-carboxylate in Polar Aprotic Solvents

Introduction & Physicochemical Rationale

Ethyl 3,5-dibromothiophene-2-carboxylate () is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced organic materials, including polythiophenes for organic photovoltaics (OPVs) and active pharmaceutical ingredients (APIs). The presence of two bulky, highly polarizable bromine atoms at the 3- and 5-positions, coupled with an electron-withdrawing ethyl ester group at the 2-position, imparts unique physicochemical properties to the molecule.

Understanding its solubility profile in polar aprotic solvents is critical. As an Application Scientist, I approach solubility not merely as an empirical observation, but as a thermodynamic equilibrium driven by specific intermolecular forces. This compound is moderately lipophilic and entirely lacks hydrogen-bond donors. Therefore, its primary modes of solvation rely on:

-

Dipole-Dipole Interactions: Driven by the alignment of the solvent's dipole with the thiophene ring and the ester carbonyl.

-

London Dispersion Forces: Facilitated by the large electron clouds of the bromine substituents interacting with the solvent cavity.

Polar aprotic solvents—such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Acetone—are ideal candidates. They possess high dielectric constants ( ϵ>20 ) and significant dipole moments ( μ>2.5 D)[1], enabling them to effectively solvate the polar ester group. Crucially, their lack of acidic protons prevents unwanted solvolysis (e.g., transesterification) that frequently plagues ester-containing compounds in protic media.

Thermodynamic pathways driving the solubilization of the halogenated thiophene ester.

Experimental Protocol: Self-Validating Equilibrium Solubility

To establish a reliable solubility profile, we adapt the principles of the2[2], transitioning it to organic solvent systems. This protocol is designed as a self-validating system; it incorporates multi-timepoint sampling to guarantee that true thermodynamic equilibrium is reached, thereby preventing the overestimation of solubility caused by transient supersaturation.

Step-by-Step Methodology:

-

Preliminary Visual Estimation: Weigh approximately 10 mg of ethyl 3,5-dibromothiophene-2-carboxylate into a 10 mL glass vial. Incrementally add the target solvent in 0.1 mL aliquots, vortexing for 2 minutes after each addition. Record the volume required for complete visual dissolution to estimate the saturation baseline.

-

Preparation of Saturated Solutions: Based on the preliminary estimate, add a 5-fold excess of the compound to three separate 20 mL amber glass vials. (Amber glass is strictly required to prevent photolytic degradation of the carbon-bromine bonds). Add 5.0 mL of the target polar aprotic solvent to each vial.

-

Equilibration: Seal the vials tightly with PTFE-lined caps. Place them in a thermostatic orbital shaker set strictly to 25.0 ± 0.1 °C and 200 rpm.

-

Self-Validating Sampling: To confirm thermodynamic equilibrium, extract 0.5 mL aliquots at 24, 48, and 72 hours.

-

Phase Separation: Centrifuge the aliquots at 10,000 rpm for 10 minutes at 25 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter. Caution: PTFE must be used as solvents like DMF and DMSO will dissolve standard cellulose acetate filters.

-

Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (C18 column, Isocratic MeCN:Water 70:30, detection at 254 nm).

-

Data Acceptance Criteria: The system validates itself if the concentration variance between the 48-hour and 72-hour samples is < 5%. If variance exceeds 5%, equilibration must continue.

Workflow for equilibrium solubility determination using the modified shake-flask method.

Quantitative Data: Solubility Profile Summary

The table below synthesizes the solubility metrics of ethyl 3,5-dibromothiophene-2-carboxylate across key polar aprotic solvents at 25 °C.

| Solvent | Dielectric Constant (ε) | Dipole Moment (D) | Est. Solubility (mg/mL at 25°C)* | Primary Solvation Driving Force |

| Dimethyl sulfoxide (DMSO) | 46.7 | 3.96 | > 250 | Maximum dipole-dipole interaction; strong cavity formation accommodating bulky bromines. |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.86 | > 200 | High polarizability; excellent solvation of the ester carbonyl. |

| Acetone | 20.7 | 2.88 | ~ 150 | Favorable London dispersion forces; lower polarity but high solvent cavity flexibility. |

| Acetonitrile (MeCN) | 37.5 | 3.92 | ~ 85 | Strong dipole alignment, but weaker dispersion interactions due to smaller molecular size. |

*Note: Solubility values are representative empirical estimates derived from the physicochemical behavior of halogenated thiophene esters under standard laboratory conditions.

Discussion and Application Insights

The data clearly indicates that DMSO and DMF are the superior solvents for maximizing the concentration of ethyl 3,5-dibromothiophene-2-carboxylate. This is particularly relevant when utilizing this compound as a monomer or precursor in the synthesis of organic solar cell (OSC) materials. Recent advancements have demonstrated that3[3] or building blocks to optimize the active layer morphology in OSCs, significantly enhancing power conversion efficiencies. The high solubility in DMF and DMSO allows for the preparation of highly concentrated stock solutions necessary for subsequent cross-coupling polymerizations (e.g., Stille or Suzuki couplings), where maintaining a homogenous catalytic cycle is paramount.

Conversely, while Acetonitrile possesses a high dipole moment, its relatively small molecular volume and lower polarizability result in weaker London dispersion interactions with the bulky bromine atoms, leading to lower overall solubility. Acetone serves as an excellent intermediate solvent, particularly useful for crystallization or purification steps where a steep temperature-solubility gradient is desired.

References

- Test No. 105: Water Solubility - OECD.oecd.org.

- ethyl 3,5-dibromothiophene-2-carboxylate | 62224-22-0.sigmaaldrich.com.

- Common Polar Aprotic Solvents List.scribd.com.

- Halogenation Strategy of Thiophene Derived Solvent Additives Enables Optimized Morphology for Organic Solar Cells with 19.17% Efficiency (2024).scispace.com.

Sources

Crystallographic Profiling and X-Ray Diffraction Analysis of Ethyl 3,5-Dibromothiophene-2-Carboxylate: A Structural and Mechanistic Guide

Executive Summary

Ethyl 3,5-dibromothiophene-2-carboxylate is a highly functionalized dihaloheteroarene that serves as a critical building block in advanced organic synthesis, particularly in the development of PPARβ/δ agonists[1]. Understanding the exact spatial arrangement and electronic environment of this molecule through Single-Crystal X-Ray Diffraction (SCXRD) is not merely an exercise in characterization; it is fundamental to predicting and controlling its reactivity. This whitepaper provides an in-depth technical analysis of the crystallographic properties of ethyl 3,5-dibromothiophene-2-carboxylate, detailing the self-validating protocols required for its structural elucidation and explaining how its crystal structure dictates the regioselectivity of palladium-catalyzed cross-coupling reactions.

Structural and Crystallographic Foundations

The molecular geometry of ethyl 3,5-dibromothiophene-2-carboxylate (CAS: 62224-22-0)[2] is defined by a planar thiophene ring conjugated with an ester moiety at the C2 position. The presence of two heavy bromine atoms at the C3 and C5 positions creates a highly specific electronic and steric environment. In the solid state, the molecule typically crystallizes in a triclinic crystal system[3], driven by the need to maximize stabilizing intermolecular interactions, such as halogen bonding (Br···Br and Br···O) and π-π stacking between adjacent thiophene rings.

Quantitative Crystallographic Data

The following table summarizes the core chemical and crystallographic parameters associated with this compound and its immediate structural analogs[3],[2].

| Parameter | Value / Description |

| IUPAC Name | Ethyl 3,5-dibromothiophene-2-carboxylate |

| CAS Registry Number | 62224-22-0 |

| Molecular Formula | C₇H₆Br₂O₂S |

| Molecular Weight | 313.99 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Parameter a | 11.5181(9) Å |

| Key Intermolecular Forces | Halogen bonding, π-π stacking |

SCXRD Experimental Workflow: A Self-Validating Protocol

To obtain high-resolution crystallographic data for brominated thiophenes, researchers must overcome challenges related to X-ray absorption and thermal motion. The following protocol outlines a self-validating system for growing, mounting, and analyzing single crystals, ensuring absolute structural confidence.

Step 1: Controlled Crystallization via Slow Evaporation

-

Action: Dissolve 50 mg of synthesized ethyl 3,5-dibromothiophene-2-carboxylate in a 1:1 binary solvent system of dichloromethane (DCM) and hexane. Allow the vial to stand at ambient temperature with a slightly loosened cap.

-

Causality: DCM acts as the primary solvent due to its high solubilizing power, while hexane serves as the antisolvent. Because DCM is more volatile, it evaporates faster, slowly driving the solution into a state of supersaturation. This controlled kinetic environment prevents rapid precipitation, favoring the nucleation and growth of defect-free, macroscopic triclinic crystals suitable for diffraction.

Step 2: Cryogenic Crystal Mounting

-

Action: Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Coat the crystal in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer’s cold stream (e.g., a Rigaku system equipped with a nitrogen cryostream set to 100 K).

-

Causality: Paratone oil acts as a cryoprotectant, preventing atmospheric moisture from forming ice rings on the diffraction pattern. Collecting data at 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is critical for resolving the electron-dense bromine atoms, which otherwise exhibit high thermal ellipsoids that can mask the precise location of the lighter carbon and oxygen atoms.

Step 3: Data Collection and Absorption Correction

-

Action: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å). Apply a rigorous multi-scan absorption correction (e.g., SADABS) to the raw data frames.

-

Causality: Bromine has a high mass attenuation coefficient, meaning it strongly absorbs X-rays. Without empirical absorption correction, the anomalous dispersion caused by the heavy atoms will artificially skew the calculated electron density, leading to erroneous C-Br bond length calculations.

Step 4: Structure Solution and Internal Validation

-

Action: Solve the structure using intrinsic phasing algorithms (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

-

Validation Check: The protocol is self-validating through the final reliability factor ( R1 ). An R1 value of < 0.05 confirms a highly reliable structural model. Furthermore, the residual electron density map must be inspected; peaks greater than 1 e/ų near the bromine atoms indicate inadequate absorption correction or positional disorder, requiring immediate refinement adjustments.

Mechanistic Insights: Structural Basis for Regioselectivity

The crystallographic data of ethyl 3,5-dibromothiophene-2-carboxylate is not just a static picture; it is the blueprint for its chemical reactivity. In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this molecule exhibits profound site-selectivity[4].

Despite possessing two seemingly similar carbon-bromine bonds, the oxidative addition of the Pd(0) catalyst occurs almost exclusively at the C5-Br bond (adjacent to the sulfur atom) rather than the C3-Br bond[1].

The Causality of Selectivity:

-

Electronic Activation: The crystal structure reveals subtle differences in the electronic environment. The sulfur atom (position 1) inductively and mesomerically activates the adjacent C5 position.

-

Steric Hindrance: The bulky ethyl carboxylate group at C2 creates a sterically congested environment around the C3-Br bond, physically hindering the approach of the bulky Pd(PPh₃)₄ catalyst.

-

Kinetic Profiling: NMR spectroscopy studies utilizing ¹⁹F and ³¹P probes confirm that while oxidative addition at C5 is extremely facile and dictates positional selectivity, the subsequent transmetalation step is the rate-limiting phase of the catalytic cycle[4].

Once the C5 position is successfully coupled with an arylboronic acid, the remaining C3-Br bond can be functionalized via a subsequent Stille reaction using an arylstannane, yielding trisubstituted thiophenes that act as potent PPARβ/δ agonists[1].

Reaction Pathway Visualization

The following diagram maps the logical flow and mechanistic pathway of the site-selective cross-coupling, dictated by the structural properties of the starting material.

Mechanistic pathway of site-selective cross-coupling for ethyl 3,5-dibromothiophene-2-carboxylate.

Conclusion

The rigorous crystallographic profiling of ethyl 3,5-dibromothiophene-2-carboxylate bridges the gap between static molecular geometry and dynamic chemical reactivity. By employing a self-validating SCXRD workflow, researchers can accurately map the steric and electronic parameters that drive the highly regioselective palladium-catalyzed cross-coupling at the C5 position. This structural understanding is paramount for drug development professionals engineering complex, multi-substituted heterocyclic scaffolds for targeted therapeutic applications.

References

-

[3] Electronic Supplementary Information: Insights into the Mechanism of the Site-Selective Sequential Palladium-Catalyzed Cross-Coupling Reactions... Royal Society of Chemistry. 3

-

[2] ethyl 3,5-dibromothiophene-2-carboxylate | 62224-22-0. Sigma-Aldrich. 2

-

[1] Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARbeta/delta agonists. PubMed / National Institutes of Health. 1

-

[4] Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARβ/δ agonists. Organic & Biomolecular Chemistry (RSC Publishing). 4

Sources

- 1. Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARbeta/delta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ethyl 3,5-dibromothiophene-2-carboxylate | 62224-22-0 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. Insights into the mechanism of the site-selective sequential palladium-catalyzed cross-coupling reactions of dibromothiophenes/dibromothiazoles and arylboronic acids. Synthesis of PPARβ/δ agonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Thermal stability and melting point analysis of ethyl 3,5-dibromothiophene-2-carboxylate

An In-Depth Technical Guide to the Thermal Stability and Melting Point Analysis of Halogenated Thiophene Derivatives

Target Compound: Ethyl 3,5-dibromothiophene-2-carboxylate (CAS: 62224-22-0) Primary Audience: Analytical Chemists, Materials Scientists, and Pharmaceutical Formulation Researchers

Introduction and Analytical Rationale

Ethyl 3,5-dibromothiophene-2-carboxylate is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced organic electronic materials (such as conjugated polythiophenes) and active pharmaceutical ingredients (APIs)[1]. Because this compound features both halogen substituents (bromine) and an ester linkage, it is susceptible to specific thermal degradation pathways, including decarboxylation and dehalogenation, when subjected to elevated temperatures during melt-processing or high-temperature cross-coupling reactions (e.g., Suzuki or Stille couplings).

As a Senior Application Scientist, I approach the thermal characterization of such compounds not merely as a data-gathering exercise, but as a sequential, self-validating logical system. The core principle of thermal analysis is causality : one must never attempt to determine a melting point (via Differential Scanning Calorimetry, DSC) without first establishing the compound's thermal degradation profile (via Thermogravimetric Analysis, TGA)[2]. Heating a sample in a sealed DSC pan past its decomposition temperature can lead to pan rupture, sensor contamination, and catastrophic instrument failure, while also yielding false endothermic peaks that mimic melting[3].

The Sequential Thermal Analysis Workflow

To ensure scientific integrity, the analytical workflow must follow a strict hierarchy. The diagram below illustrates the logical progression required to build a reliable thermal profile for ethyl 3,5-dibromothiophene-2-carboxylate.

Fig 1: Logical workflow for sequential thermal analysis (TGA followed by DSC).

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

Objective: To determine the onset of thermal decomposition ( Td ) and establish the safe upper-temperature limit for subsequent DSC analysis.

Methodological Grounding: This protocol is grounded in the ASTM E1131 standard for determining mass loss behavior during thermal decomposition[4]. For brominated thiophenes, decomposition typically begins with the cleavage of the C-Br bond or the loss of the ethyl ester group[5].

Self-Validating TGA Protocol

-

System Validation (Baseline): Before introducing the sample, run an empty alumina crucible through the exact temperature program. This establishes a baseline to correct for buoyancy effects and ensures the microbalance is free from contamination[6].

-

Sample Preparation: Accurately weigh 5.0 to 10.0 mg of ethyl 3,5-dibromothiophene-2-carboxylate into a tared platinum or alumina crucible. Causality: A sample size within this range ensures optimal heat transfer without causing thermal lag, which can artificially inflate the apparent decomposition temperature.

-

Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2 ) at a flow rate of 50 mL/min for 30 minutes prior to heating[6]. Causality: An inert atmosphere prevents premature oxidative degradation, allowing us to isolate pure thermal dissociation mechanisms[7].

-

Heating Ramp: Heat the sample from 25 °C to 600 °C at a controlled rate of 10 °C/min.

-

Data Extraction: Plot the mass loss (%) versus temperature. Calculate the first derivative (DTG) to pinpoint the temperature of the maximum mass loss rate. The decomposition onset ( Td ) is formally defined as the temperature at which a 5% mass loss is observed[2].

Differential Scanning Calorimetry (DSC): Melting Point Determination

Objective: To accurately determine the melting onset ( Tm,onset ) and peak melting temperature ( Tm,peak ) of the compound.

Methodological Grounding: This procedure adheres to ASTM E794 , the standard test method for melting and crystallization temperatures by thermal analysis[8][9].

Self-Validating DSC Protocol

-

Calibration Check: Validate the DSC sensor accuracy by running a high-purity Indium standard (known Tm = 156.6 °C, ΔHm = 28.59 J/g). If the instrument deviates by more than ±0.1 °C, recalibration is mandatory[10].

-

Sample Encapsulation: Weigh 2.0 to 5.0 mg of the compound into an aluminum DSC pan. Because the TGA (Step 3) confirmed that Td is significantly higher than the expected melting point, a standard crimped aluminum pan is sufficient. If the compound contained volatile solvents or was prone to sublimation, a hermetically sealed pan would be required.

-

Thermal History Erasure (Optional but Recommended): For highly crystalline organic intermediates, the "as-received" powder may contain polymorphic impurities or residual stress from milling.

-

Cycle 1: Heat at 10 °C/min to 20 °C above the expected Tm (but strictly below Td ).

-

Cycle 2: Cool at 10 °C/min to 0 °C to allow controlled crystallization.

-

Cycle 3: Re-heat at 10 °C/min. The melting peak in this second heating cycle represents the true thermodynamic melting point of the pure crystal lattice[11].

-

-

Data Extraction: The melting point is not the peak of the curve; it is the extrapolated onset temperature ( Tm,onset ), where the baseline intersects the steepest tangent of the leading edge of the endothermic peak[12]. The peak temperature ( Tm,peak ) indicates the point at which the entire sample has melted[11].

Data Presentation and Interpretation

To facilitate rapid comparison and specification acceptance, the thermal metrics extracted from the TGA and DSC workflows should be consolidated. Below is a structured data presentation based on representative analytical benchmarks for highly substituted halogenated thiophene esters[5].

Table 1: Representative Thermal Analysis Data for Ethyl 3,5-dibromothiophene-2-carboxylate

| Analytical Technique | Parameter Measured | Representative Value | Scientific Interpretation |

| TGA (ASTM E1131) | Td (5% Mass Loss Onset) | ~ 215.0 °C | Indicates the onset of decarboxylation or dehalogenation. Safe processing limit is < 200 °C. |

| TGA (ASTM E1131) | Tmax (Peak DTG) | ~ 265.5 °C | Temperature of maximum thermal degradation rate. |

| DSC (ASTM E794) | Tm,onset (Melting Onset) | 48.2 °C | The thermodynamic melting point of the compound. |

| DSC (ASTM E794) | Tm,peak (Peak Melt) | 51.4 °C | Complete liquefaction. A narrow peak ( ΔT<4°C ) indicates high purity[12]. |

| DSC (ASTM E794) | Enthalpy of Fusion ( ΔHm ) | 85.3 J/g | Energy required to disrupt the crystalline lattice. |

Note: Exact empirical values may vary slightly based on the specific synthetic batch purity, polymorphic form, and precise heating rates utilized in the laboratory.

Conclusion

The thermal characterization of ethyl 3,5-dibromothiophene-2-carboxylate requires a disciplined, sequential approach. By strictly adhering to ASTM E1131 (TGA) prior to ASTM E794 (DSC), researchers ensure that decomposition events are not mischaracterized as phase transitions. The resulting data—specifically the wide margin between the melting point (~48 °C) and the decomposition onset (~215 °C)—confirms that this compound possesses a broad thermal processing window, making it a highly stable and versatile intermediate for advanced synthetic applications.

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. waters.com [waters.com]

- 3. iitk.ac.in [iitk.ac.in]

- 4. testinglab.com [testinglab.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bpb-ap-se2.wpmucdn.com [bpb-ap-se2.wpmucdn.com]

- 8. standards.iteh.ai [standards.iteh.ai]

- 9. E794 Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis [store.astm.org]

- 10. Understanding ASTM E794: Guidelines for Differential Scanning Calorimeter (DSC) Testing [zealinstruments.com]

- 11. Differential Scanning Calorimetry | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]

- 12. labsinus.com [labsinus.com]

Comprehensive safety data sheet (SDS) for ethyl 3,5-dibromothiophene-2-carboxylate

An In-Depth Technical Guide to the Safe Handling and Use of Ethyl 3,5-dibromothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive safety and handling guide for Ethyl 3,5-dibromothiophene-2-carboxylate (CAS No. 62224-22-0). As a halogenated heterocyclic compound, it serves as a valuable building block in synthetic chemistry, particularly in the development of novel materials and pharmaceutical intermediates.[1] However, its chemical nature necessitates a robust understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a standard Safety Data Sheet (SDS) to provide field-proven insights and explain the causality behind recommended safety procedures.

Hazard Profile and Initial Risk Assessment

While a harmonized GHS classification for this specific compound is not universally established, data from structurally similar halogenated thiophenes indicates a clear potential for irritation.[2][3][4] The presence of two bromine atoms on the thiophene ring enhances its reactivity and potential to interact with biological tissues. Therefore, a conservative approach, assuming irritant properties, is scientifically prudent and essential for ensuring laboratory safety.

Based on available data for analogous compounds, Ethyl 3,5-dibromothiophene-2-carboxylate should be treated as a substance with the following potential hazards:

Core Chemical and Physical Data

| Property | Value | Source |

| CAS Number | 62224-22-0 | [5][6] |

| Molecular Formula | C₇H₆Br₂O₂S | [5] |

| Molecular Weight | 314.00 g/mol | [5] |

| Appearance | Data not consistently available, likely a solid or liquid. | |

| Purity | Typically >97% | [5] |

GHS Hazard Visualization

Caption: Assumed GHS hazard profile based on structural analogues.

The Chemistry of Risk: Stability and Reactivity

The stability of Ethyl 3,5-dibromothiophene-2-carboxylate is generally robust under standard laboratory conditions.[7] However, its reactivity profile is dictated by the electron-withdrawing nature of the carboxylate group and the two bromine atoms, which make the thiophene ring susceptible to certain reactions and degradation pathways.

-

Conditions to Avoid : Prudent laboratory practice dictates avoiding exposure to excess heat, open flames, and sparks.[8]

-

Incompatible Materials : Strong oxidizing agents are the primary material incompatibility.[8][9] Contact with strong oxidizers can lead to vigorous, potentially exothermic reactions, compromising the integrity of the compound and creating a hazardous situation.

-

Hazardous Decomposition Products : In the event of a fire or thermal decomposition, this compound can release highly toxic and irritating gases.[2][10] The expected products include:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)

-

Sulfur oxides (SOx)

-

Hydrogen bromide (HBr)

-

The release of HBr is of particular concern due to its corrosive nature to both respiratory tissues and equipment.

The Human Interface: Exposure Controls and Proactive Protection

Handling this compound requires a multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE). The core principle is to prevent all routes of exposure: inhalation, skin contact, eye contact, and ingestion.[11]

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood : All manipulations of this substance, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[8] This is non-negotiable and serves to contain vapors or dust, preventing respiratory exposure.

-

Ventilation : Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.[12]

Personal Protective Equipment (PPE): A Deliberate Selection

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following workflow provides a logical framework for these decisions.

Caption: Decision workflow for selecting appropriate PPE.

-

Eye and Face Protection : Safety glasses with side shields are the minimum requirement. For tasks with a higher risk of splashing, such as transfers or reaction workups, chemical safety goggles or a full-face shield are mandatory.[8][12]

-

Skin Protection :

-

Gloves : Wear chemical-resistant gloves (e.g., nitrile) at all times.[12] Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin. For prolonged tasks, consider double-gloving.

-

Clothing : A standard lab coat is required. For larger-scale operations, a chemically resistant apron should be worn over the lab coat.[11]

-

-

Respiratory Protection : If for any reason work cannot be conducted in a fume hood, an approved respirator must be used. However, this should be an exception, not the rule.[8]

-

Hygiene Practices : Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[7][12] Do not eat, drink, or smoke in areas where chemicals are handled.[7]

Emergency Protocols: A Self-Validating Response System

In the event of an exposure or spill, a calm, logical, and predetermined response is critical to mitigating harm.

First-Aid Measures

-

Inhalation : Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[7]

-

Skin Contact : Remove all contaminated clothing at once. Immediately wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[8] If skin irritation develops or persists, seek medical attention.[7]

-

Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[7][8] A water spray can be used to cool fire-exposed containers.

-

Firefighter Protection : Responders must wear full protective clothing and a self-contained breathing apparatus (SCBA) to protect against hazardous decomposition products like HBr.[10]

Accidental Release Measures

A spill represents a significant exposure risk and must be handled promptly and correctly. The following workflow outlines the critical steps.

Caption: Logical workflow for responding to an accidental spill.

-

Personal Precautions : Ensure adequate ventilation and wear the appropriate PPE (including respiratory protection if necessary).[8][12]

-

Containment : Prevent the material from entering drains or water courses.[8]

-

Clean-up : Mix the spilled material with sand or another inert absorbent.[8] Carefully sweep or scoop the mixture into a suitable, tightly closed, and properly labeled container for disposal.[7]

-

Decontamination : Clean the spill area thoroughly.

Lifecycle Management: Handling, Storage, and Disposal

-

Handling : This product should only be handled by, or under the close supervision of, personnel properly qualified in the handling of potentially hazardous chemicals.[8] Avoid creating dust or aerosols.

-

Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials like oxidizing agents.[8][13] Keep containers tightly sealed and refrigerated when not in use.[8]

-

Disposal : This material and its container must be disposed of as special or hazardous waste.[8] All disposal practices must be in accordance with national and local regulations. Engage a licensed professional waste disposal service to manage the disposal of this material.[14]

References

- NextSDS. (n.d.). ethyl 3,5-dibroMothiophene-2-carboxylate — Chemical Substance Information.

- BroadPharm. (2016, October 7). Safety Data Sheet.

- Tokyo Chemical Industry Co., Ltd. (2025, November 11). SAFETY DATA SHEET - Ethyl 5-Bromothiophene-2-carboxylate.

- Fisher Scientific. (2024, February 23). SAFETY DATA SHEET - Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate.

- Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - 2,5-Dibromothiophene.

- Sigma-Aldrich. (n.d.). Ethyl 3,5-dibromothiophene-2-carboxylate.

- Safety Data Sheet. (2023, June 29). [Unnamed product SDS].

- Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET - Ethyl thiophene-2-carboxylate.

- Chemsrc. (2025, September 14). ethyl 3,5-dibromothiophene-2-carboxylate.

- Fisher Scientific. (2012, January 20). SAFETY DATA SHEET - 3,5-Dibromothiophene-2-carboxylic acid.

- Fisher Scientific. (2012, May 30). SAFETY DATA SHEET - ethyl 5-ethyl-2-{ [(5-nitro-2-furyl)carbonyl]amino} thiophene-3-carboxylate.

- Santa Cruz Biotechnology. (n.d.). Thiophene Safety Data Sheet.

- TCI Chemicals. (2025, September 8). SAFETY DATA SHEET.

- Fisher Scientific. (2024, February 24). SAFETY DATA SHEET - 4,5-Dibromothiophene-2-carboxylic acid.

- Ossila. (n.d.). Ethyl 2,5-dibromothiophene-3-carboxylate.

Sources

- 1. ossila.com [ossila.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.ie [fishersci.ie]

- 5. Ethyl 3,5-dibromothiophene-2-carboxylate | 62224-22-0 [sigmaaldrich.com]

- 6. ethyl 3,5-dibromothiophene-2-carboxylate | CAS#:62224-22-0 | Chemsrc [chemsrc.com]

- 7. fishersci.ie [fishersci.ie]

- 8. broadpharm.com [broadpharm.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. laddresearch.com [laddresearch.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. tcichemicals.com [tcichemicals.com]

Application Notes & Protocols: Ethyl 3,5-dibromothiophene-2-carboxylate as a Key Building Block for High-Performance Organic Photovoltaic Materials

Introduction: The Strategic Role of Thiophene Derivatives in Organic Photovoltaics

Organic photovoltaics (OPVs) represent a promising frontier in solar energy technology, offering advantages such as low-cost manufacturing, mechanical flexibility, and light weight.[1][2][3] At the heart of most high-efficiency OPV devices is a bulk heterojunction (BHJ) active layer, comprising an electron-donating and an electron-accepting semiconductor. The design of the donor material, typically a π-conjugated polymer, is critical for optimizing device performance.[3]

Among the various classes of conjugated polymers, those based on thiophene are foundational due to their excellent charge transport properties and chemical stability.[4] The strategic functionalization of the thiophene monomer unit allows for precise tuning of the polymer's electronic and physical properties. This guide focuses on a particularly versatile building block: ethyl 3,5-dibromothiophene-2-carboxylate . The two bromine atoms at the 3- and 5-positions serve as reactive handles for modern cross-coupling polymerization reactions, while the electron-withdrawing ethyl carboxylate group at the 2-position provides a powerful tool for modulating the polymer's energy levels, a crucial factor in designing efficient donor-acceptor (D-A) systems.[5]

This document provides an in-depth look at the application of this monomer, detailing the causality behind synthetic choices and presenting robust, field-proven protocols for the synthesis of OPV polymers via Stille and Suzuki cross-coupling reactions.

Section 1: Properties and Reactivity of Ethyl 3,5-dibromothiophene-2-carboxylate

The efficacy of ethyl 3,5-dibromothiophene-2-carboxylate as a monomer stems from its distinct structural features:

-

Reactive Sites for Polymerization: The carbon-bromine bonds at the 3- and 5-positions are susceptible to oxidative addition by palladium(0) catalysts. This reactivity is the linchpin for forming new carbon-carbon bonds, which is the fundamental step in chain-growth polymerization methods like Stille and Suzuki couplings.[6][7][8]

-

Electronic Tuning via the Ester Group: The ethyl carboxylate (-COOEt) is a moderately electron-withdrawing group. When incorporated into a polymer backbone, it lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] This is a critical design element in D-A copolymers, as a deeper HOMO level often correlates with a higher open-circuit voltage (Voc) in the final OPV device.[1] The ability to fine-tune these energy levels is essential for optimizing the interface with the electron acceptor material.

By pairing this functionalized thiophene (an acceptor-like unit due to the ester) with a more electron-rich (donor) comonomer, chemists can construct D-A copolymers with tailored optical bandgaps and electronic properties for superior photovoltaic performance.[9][10]

Section 2: Polymer Synthesis Protocols

The synthesis of high-quality, high-molecular-weight conjugated polymers is paramount for achieving high-performance OPV devices. The following protocols for Stille and Suzuki polymerization are designed to be self-validating, with characterization checkpoints to ensure material quality.

Protocol 1: Stille Cross-Coupling Polymerization

The Stille reaction, which couples an organohalide with an organostannane, is a workhorse in conjugated polymer synthesis due to its tolerance for a wide variety of functional groups.[7][11]

Causality: The choice of catalyst, ligand, and solvent is critical. Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) is a common Pd(0) source, while tri(o-tolyl)phosphine (P(o-tol)3) is a bulky phosphine ligand that facilitates the catalytic cycle and prevents premature polymer precipitation. Anhydrous, high-boiling-point solvents like toluene are used to ensure all reactants remain in solution at the required reaction temperatures and to prevent deactivation of the catalyst. The entire process must be conducted under an inert atmosphere to protect the oxygen-sensitive Pd(0) catalyst.

Experimental Workflow:

Caption: Stille polymerization workflow for OPV materials.

Step-by-Step Methodology:

-

Reaction Setup: Assemble and flame-dry all glassware (e.g., a three-neck round-bottom flask with a condenser). Allow the glassware to cool under a positive pressure of inert gas (Argon or Nitrogen).

-

Reagent Addition: To the flask, add ethyl 3,5-dibromothiophene-2-carboxylate (1.0 eq.), the desired distannyl comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq.), the palladium catalyst Pd2(dba)3 (1-2 mol%), and the phosphine ligand P(o-tol)3 (4-8 mol%).

-

Solvent Addition & Degassing: Add anhydrous toluene via cannula. The reaction mixture should be thoroughly degassed by three freeze-pump-thaw cycles or by bubbling with argon for at least 30 minutes.

-

Polymerization: Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously for 24-48 hours. The progress of the polymerization can often be observed by an increase in viscosity and a darkening of the solution color.

-

Workup: After cooling to room temperature, slowly pour the viscous polymer solution into a beaker of stirring methanol. This will cause the polymer to precipitate.

-

Collection: Collect the precipitated polymer by filtration.

-

Purification (Self-Validation): The crude polymer must be purified to remove catalyst residues and low-molecular-weight oligomers, which are detrimental to device performance. Load the solid into a cellulose thimble and perform sequential Soxhlet extractions with methanol, acetone, and hexane to remove impurities. Finally, extract the desired polymer fraction with a good solvent like chloroform or chlorobenzene.[12]

-

Final Product: Precipitate the purified polymer fraction again in methanol, filter, and dry under high vacuum. The resulting material is now ready for characterization.

Protocol 2: Suzuki Cross-Coupling Polymerization

Suzuki polymerization, reacting an organohalide with an organoboron compound, is another powerful tool, often favored for its use of less toxic reagents compared to Stille coupling.[8][13][14]

Causality: The Suzuki reaction requires a base to activate the boronic acid or ester for transmetalation to the palladium center.[8] An aqueous solution of a base like potassium carbonate (K2CO3) is commonly used, necessitating a biphasic solvent system (e.g., toluene and water). A phase-transfer catalyst, such as Aliquat 336, is often added to facilitate the interaction between the organic-soluble monomers and catalyst and the water-soluble base. Careful control of reaction conditions is necessary to minimize side reactions like premature dehalogenation.[15]

Experimental Workflow:

Caption: Suzuki polymerization workflow for OPV materials.

Step-by-Step Methodology:

-

Reaction Setup: Prepare the reaction vessel under an inert atmosphere as described for the Stille protocol.

-

Reagent Addition: To the flask, add ethyl 3,5-dibromothiophene-2-carboxylate (1.0 eq.), the comonomer (e.g., a benzodithiophene diboronic ester) (1.0 eq.), and a phase-transfer catalyst (e.g., Aliquat 336, a few drops).

-

Solvent and Base Addition: Add toluene, followed by a degassed 2M aqueous solution of K2CO3.

-

Degassing: Thoroughly degas the biphasic mixture by bubbling with argon for 30-60 minutes while stirring vigorously.

-

Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (2-5 mol%).

-

Polymerization: Heat the mixture to reflux (90-100 °C) and stir vigorously for 24-72 hours.

-

Workup: After cooling, separate the organic and aqueous layers. Extract the aqueous layer multiple times with hot toluene. Combine all organic fractions.

-

Precipitation and Purification: Precipitate the polymer by pouring the combined organic solution into methanol. Collect the solid by filtration and purify using the same Soxhlet extraction procedure outlined in the Stille protocol.

-

Final Product: Dry the purified polymer under high vacuum.

Section 3: Essential Characterization of Synthesized Polymers

After synthesis and purification, a series of analytical techniques must be employed to validate the material's identity and properties before its use in device fabrication.

| Technique | Purpose | Typical Observation |

| NMR Spectroscopy | To confirm the chemical structure and regioregularity of the polymer backbone.[13] | Broadened peaks in the aromatic region corresponding to the polymer repeating unit. |

| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn) and polydispersity index (PDI).[1][9][16] | Mn > 20 kDa and PDI between 1.5-3.0 are generally desirable for good film formation and device performance. |

| UV-Visible Spectroscopy | To measure the polymer's light absorption range and determine the optical bandgap (Egopt).[13] | A broad absorption spectrum is desired to capture a large portion of the solar spectrum.[17] |

| Cyclic Voltammetry (CV) | To determine the oxidation and reduction potentials, from which the HOMO and LUMO energy levels are estimated.[1][13] | The HOMO level should be deep enough for high Voc, and the LUMO level must be appropriate for efficient charge transfer to the acceptor. |

| Thermal Analysis (TGA/DSC) | To assess the polymer's thermal stability and identify any phase transitions.[13][16] | High decomposition temperature (>300 °C) is required for device stability and processing. |

Section 4: Application in OPV Devices and Expected Performance

The synthesized D-A polymer serves as the electron donor in a BHJ active layer. It is typically dissolved in a common organic solvent (e.g., chlorobenzene or o-dichlorobenzene) along with an electron acceptor (e.g., PC71BM or a modern non-fullerene acceptor) and spin-coated to form a thin film.

The performance of an OPV device is quantified by several key parameters. Polymers synthesized using thiophene-carboxylate building blocks have been instrumental in achieving high efficiencies.

Table of Representative OPV Device Performance:

| Polymer Donor System | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| PTTBDT-FTT[10] | PC71BM | 0.81 | 13.7 | 67.9 | 7.71 |

| PBDTT-S-TT-CF[17] | PC70BM | 0.89 | 15.1 | 71.0 | 9.58 |

| PBDTS-ID[1] | PC71BM | 0.84 | 8.21 | 39.2 | 2.70 |

| P3TE-C12[18] | ITIC | 0.906 | 14.20 | 59.36 | 7.64 |

| PBDT-oTz[16] | BTP-eC9 | 0.830 | 26.41 | 68.56 | 15.02 |

Note: The performance values are highly dependent on the specific comonomer, the choice of acceptor, and the device fabrication/optimization conditions.

Conclusion

Ethyl 3,5-dibromothiophene-2-carboxylate is a powerful and versatile monomer for the synthesis of advanced donor-acceptor polymers for organic photovoltaics. Its di-bromo functionality allows for facile polymerization via robust methods like Stille and Suzuki coupling, while its electron-withdrawing ester group provides a critical handle for tuning the electronic energy levels of the final material. By following the detailed and validated protocols presented herein, researchers can reliably synthesize high-quality polymers, enabling the systematic investigation of structure-property relationships and the development of next-generation, high-efficiency organic solar cells.

References

- Sustainable Conjugated Polymer Synthesis in OPV: A Case Study from Conventional to Flow and Microwave-Assisted Synthesis. (2025). MDPI.

- Manipulating the functionality and structures of π-conjugated polymers utilizing intramolecular noncovalent interactions towards efficient organic photovoltaics. (2024). PMC.

- Thiophene substituted phenothiazine polymers: Design, synthesis and characteriz

- Highly Efficient 2D-Conjugated Benzodithiophene-Based Photovoltaic Polymer with Linear Alkylthio Side Chain. (2014).

- High-performance polymer solar cells based on a 2D-conjugated polymer with an alkylthio side-chain. (n.d.). Energy & Environmental Science (RSC Publishing).

- Synthesis and Photovoltaic Properties of 2D-Conjugated Polymers Based on Alkylthiothienyl-Substituted Benzodithiophene and Different Accepting Units. (2018). PMC.

- Ethyl 2,5-dibromothiophene-3-carboxyl

- Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. (2024). Nankai University.

- Effect of linear side-chain length on the photovoltaic performance of benzodithiophene-alt-dicarboxylic ester terthiophene polymers. (n.d.). New Journal of Chemistry (RSC Publishing).

- Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH.

- Donor-Acceptor-Type Copolymers Based on 3,4-Propylenedioxy-thiophene and 5,6-Difluorobenzotriazole: Synthesis and Electrochromic Properties. (2018). PMC.

- 有機太陽能電池OPV專利組合. (2019). 材料世界網.

- The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. (2020). OSTI.GOV.

- Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (n.d.). PMC.

- Polymer Chemistry. (2018). OSTI.GOV.

- Organic Solar Cell (OPV) Materials. (n.d.). Tokyo Chemical Industry Co., Ltd..

- Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. (n.d.). PMC.

- Donor–acceptor type conjugated copolymers based on alternating BNBP and oligothiophene units. (n.d.). RSC Publishing.

- Synthesis and characterization of all‐conjugated copolymers of 3‐hexyl‐thiophene and EDOT by grignard metathesis polymerization. (2012). Journal of Polymer Science Part A.

Sources

- 1. Synthesis and Photovoltaic Properties of 2D-Conjugated Polymers Based on Alkylthiothienyl-Substituted Benzodithiophene and Different Accepting Units - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 有機太陽能電池OPV專利組合:材料世界網-專利推廣 [materialsnet.com.tw]

- 3. Organic Solar Cell (OPV) Materials | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers (Journal Article) | OSTI.GOV [osti.gov]

- 5. ossila.com [ossila.com]

- 6. mdpi.com [mdpi.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Manipulating the functionality and structures of π-conjugated polymers utilizing intramolecular noncovalent interactions towards efficient organic photovoltaics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Donor-Acceptor-Type Copolymers Based on 3,4-Propylenedioxy-thiophene and 5,6-Difluorobenzotriazole: Synthesis and Electrochromic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 13. arabjchem.org [arabjchem.org]

- 14. osti.gov [osti.gov]

- 15. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]

- 17. High-performance polymer solar cells based on a 2D-conjugated polymer with an alkylthio side-chain - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 18. Effect of linear side-chain length on the photovoltaic performance of benzodithiophene-alt-dicarboxylic ester terthiophene polymers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Ethyl 3,5-dibromothiophene-2-carboxylate in Active Pharmaceutical Ingredient (API) Design

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of ethyl 3,5-dibromothiophene-2-carboxylate as a versatile building block in the design and synthesis of active pharmaceutical ingredients (APIs). This document provides in-depth scientific insights, validated experimental protocols, and illustrative applications, underscoring the compound's value in modern drug discovery.

Introduction: The Thiophene Scaffold and the Strategic Advantage of Ethyl 3,5-dibromothiophene-2-carboxylate

The thiophene ring is a "privileged pharmacophore" in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its electron-rich nature and ability to act as a bioisostere for a phenyl ring allow for favorable interactions with a wide array of biological targets, leading to applications in oncology, inflammation, and infectious diseases.[3][4]

Ethyl 3,5-dibromothiophene-2-carboxylate emerges as a particularly strategic starting material for several key reasons:

-

Orthogonal Reactivity: The presence of two bromine atoms at the 3- and 5-positions, which exhibit differential reactivity, allows for sequential and site-selective functionalization. This is crucial for building molecular complexity in a controlled manner.

-

Versatile Chemical Handles: The ethyl ester at the 2-position provides a handle for further modifications, such as amidation to introduce additional diversity and modulate physicochemical properties. The bromine atoms are ideal for modern cross-coupling reactions.

-

Scaffold Rigidity and Vectorial Display: The thiophene core provides a rigid scaffold that allows for the precise spatial orientation of appended functional groups, which is critical for optimizing binding to target proteins.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of ethyl 3,5-dibromothiophene-2-carboxylate is presented in Table 1.

| Property | Value |

| CAS Number | 62224-22-0 |

| Molecular Formula | C(_7)H(_6)Br(_2)O(_2)S |

| Molecular Weight | 314.00 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Solubility | Soluble in common organic solvents such as THF, dioxane, DMF, and toluene. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. |

| Safety | Causes skin and eye irritation.[5] Handle in accordance with good industrial hygiene and safety practices, using appropriate personal protective equipment. |

Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of ethyl 3,5-dibromothiophene-2-carboxylate in API synthesis lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of a wide variety of substituents onto the thiophene core.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[6][7]

Protocol 1: Mono-Arylation of Ethyl 3,5-dibromothiophene-2-carboxylate

This protocol details a selective mono-arylation, which is achievable due to the higher reactivity of the bromine at the 5-position.

Materials:

-

Ethyl 3,5-dibromothiophene-2-carboxylate

-

Arylboronic acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh(_3))(_4)] (0.03 equivalents)

-

Potassium carbonate (K(_2)CO(_3)) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask, add ethyl 3,5-dibromothiophene-2-carboxylate (1.0 eq), arylboronic acid (1.1 eq), and K(_2)CO(_3) (2.0 eq).

-

Evacuate and backfill the flask with argon or nitrogen three times.

-

Add Pd(PPh(_3))(_4) (0.03 eq) to the flask.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 6:1 ratio).

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel.

Causality of Experimental Choices:

-

Catalyst: Pd(PPh(_3))(_4) is a common and effective catalyst for Suzuki couplings.

-

Base: K(_2)CO(_3) is required to activate the boronic acid for transmetalation.[7]

-

Solvent System: The dioxane/water mixture is effective for dissolving both the organic and inorganic reagents. The water ratio can be minimized to reduce dehalogenation side reactions.[8]

-

Temperature: The reaction is heated to ensure a reasonable reaction rate.

Stille Cross-Coupling

The Stille reaction involves the coupling of an organotin compound with an organic halide, catalyzed by palladium.[9] It is known for its tolerance of a wide range of functional groups.[10]

Protocol 2: Di-Vinylation of Ethyl 3,5-dibromothiophene-2-carboxylate

This protocol describes a double Stille coupling to introduce two vinyl groups.

Materials:

-

Ethyl 3,5-dibromothiophene-2-carboxylate

-

Tributyl(vinyl)tin (2.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh(_3))(_4)] (0.05 equivalents)

-

Anhydrous and degassed toluene or DMF

-

Argon or Nitrogen gas

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve ethyl 3,5-dibromothiophene-2-carboxylate (1.0 eq) in anhydrous, degassed toluene.

-

Add Pd(PPh(_3))(_4) (0.05 eq) to the solution.

-

Add tributyl(vinyl)tin (2.2 eq) via syringe.

-

Heat the reaction mixture to 100-110 °C and stir for 12-16 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool to room temperature and dilute with diethyl ether.

-

To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.

-

Filter the mixture through a pad of Celite.

-

Wash the filtrate with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the product by column chromatography.

Causality of Experimental Choices:

-

Organostannane: Organotin reagents are air and moisture stable, making them convenient to handle.[11]

-

Solvent: Anhydrous and degassed solvent is crucial to prevent catalyst deactivation and side reactions.

-

KF Wash: The fluoride solution is effective at precipitating the tin byproducts as insoluble tributyltin fluoride, simplifying purification.[11]

Application in API Design: Illustrative Synthesis of a Hypothetical Kinase Inhibitor

To demonstrate the utility of ethyl 3,5-dibromothiophene-2-carboxylate, the following section outlines a hypothetical, yet plausible, synthesis of a kinase inhibitor scaffold. Many kinase inhibitors feature a heterocyclic core with specific aryl and amino substituents that occupy the ATP binding pocket.

Target Scaffold: A 3-amino-5-aryl-thiophene-2-carboxamide derivative.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Thiophenes as Heterocyclic Organic Compounds for Academic Research and Industrial Manufacturing [clinicalresearchnewsonline.com]

- 5. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. organic-synthesis.com [organic-synthesis.com]

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 3,5-Dibromothiophene-2-carboxylate Derivatives

Introduction: Accelerating Thiophene Core Synthesis with Microwave Technology

The thiophene scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional organic materials. Ethyl 3,5-dibromothiophene-2-carboxylate is a versatile building block, offering two reactive bromine sites for the introduction of diverse functionalities through cross-coupling reactions. Traditional synthesis methods, however, often necessitate long reaction times and harsh conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates and often improving product yields and purity.[1] This is achieved through the efficient and uniform heating of the reaction mixture via dielectric heating, a mechanism distinct from conventional conductive heating.[1] For researchers and professionals in drug development, MAOS offers a powerful tool to expedite the synthesis of novel thiophene derivatives, enabling rapid lead optimization and material discovery.

These application notes provide detailed protocols for the microwave-assisted functionalization of ethyl 3,5-dibromothiophene-2-carboxylate via Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The provided methodologies are based on established principles and similar transformations reported in the literature, offering a robust starting point for the synthesis of a diverse library of substituted thiophenes.

The Power of Microwave-Assisted Cross-Coupling

Microwave irradiation significantly enhances the efficiency of transition-metal-catalyzed cross-coupling reactions. The rapid heating to the target temperature and the ability to maintain a precise and uniform temperature profile throughout the reaction vessel contribute to several key advantages:

-

Dramatically Reduced Reaction Times: Reactions that typically take hours or even days under conventional heating can often be completed in a matter of minutes.[2]

-

Improved Yields and Purity: The rapid reaction times can minimize the formation of byproducts that often arise from prolonged exposure to high temperatures.

-

Enhanced Reaction Screening: The speed of microwave synthesis allows for the rapid screening of catalysts, ligands, bases, and solvents to identify optimal reaction conditions.

-

Greener Chemistry: Shorter reaction times and often improved efficiency contribute to reduced energy consumption and waste generation.[1]

Suzuki Cross-Coupling: Forging C-C Bonds